9-Octadecyne-8,11-diol, 8,11-dimethyl-
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Overview
Description
9-Octadecyne-8,11-diol, 8,11-dimethyl- is a chemical compound with the molecular formula C20H38O2 It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) at the 8th and 11th positions, along with methyl groups at the same positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecyne-8,11-diol, 8,11-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroxylation: The alkyne undergoes hydroxylation to introduce hydroxyl groups at the desired positions.
Methylation: Methyl groups are introduced at the 8th and 11th positions through methylation reactions.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of 9-Octadecyne-8,11-diol, 8,11-dimethyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Octadecyne-8,11-diol, 8,11-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
9-Octadecyne-8,11-diol, 8,11-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Octadecyne-8,11-diol, 8,11-dimethyl- involves its interaction with molecular targets and pathways. The hydroxyl groups and alkyne moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various transformations that contribute to its effects.
Comparison with Similar Compounds
Similar Compounds
9-Octadecyne-8,11-diol: Lacks the methyl groups at the 8th and 11th positions.
8,11-Dimethyl-9-octadecene: Contains a double bond instead of a triple bond.
9-Octadecyn-1-ol: Has a hydroxyl group at the terminal position.
Uniqueness
9-Octadecyne-8,11-diol, 8,11-dimethyl- is unique due to the presence of both hydroxyl and methyl groups at specific positions, along with the alkyne moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
5430-03-5 |
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Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
8,11-dimethyloctadec-9-yne-8,11-diol |
InChI |
InChI=1S/C20H38O2/c1-5-7-9-11-13-15-19(3,21)17-18-20(4,22)16-14-12-10-8-6-2/h21-22H,5-16H2,1-4H3 |
InChI Key |
YQZDQYQFVQTSLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C#CC(C)(CCCCCCC)O)O |
Origin of Product |
United States |
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